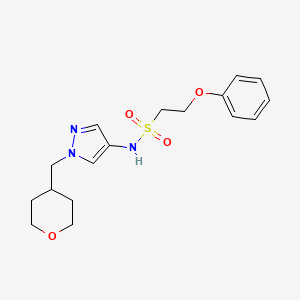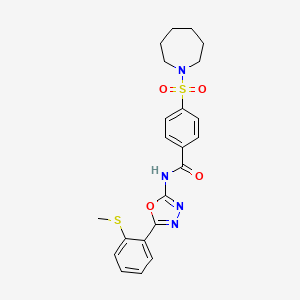
tert-butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate” is a chemical compound with the molecular formula C13H14BrNO2S . It has a molecular weight of 328.22 . This compound is used in various scientific research.
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14BrNO2S/c1-13(2,3)17-12(16)15-11-7-8-6-9(14)4-5-10(8)18-11/h4-7H,1-3H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted density of 1.504±0.06 g/cm3 and a predicted boiling point of 380.5±22.0 °C .Aplicaciones Científicas De Investigación
1. Organic Synthesis and Diels‐Alder Reactions
tert-butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate has applications in organic synthesis, particularly in Diels‐Alder reactions. These reactions are crucial in the construction of six-membered rings, a common structure in many organic compounds. The compound serves as an intermediate in the synthesis of complex organic molecules (Padwa, Brodney, & Lynch, 2003).
2. Catalytic Enantioselective Reactions
In enantioselective synthesis, this compound is used as a precursor or an intermediate. For example, it is involved in the Rhodium‐catalyzed enantioselective addition of arylboronic acids, which is a critical step in the synthesis of chiral compounds (Storgaard & Ellman, 2009).
3. Metalation and Alkylation Studies
This compound is studied for its metalation properties, particularly in reactions involving nitrogen and silicon. Such studies are essential for understanding and developing new methods in organosilicon chemistry, which has applications in materials science and pharmaceuticals (Sieburth, Somers, & O'hare, 1996).
4. Hydrogen and Halogen Bond Studies
This compound is also important in studying hydrogen and halogen bonding in molecular crystals. Understanding these interactions is crucial for designing new materials with specific physical and chemical properties (Baillargeon et al., 2017).
5. Structural Characterization and Crystallography
It is used in structural characterization and crystallography studies. For example, analyzing its crystal structure and hydrogen bonding patterns helps in understanding the properties of carbamate derivatives, which is significant in the development of new pharmaceuticals and materials (Das et al., 2016).
6. Synthesis of Organogel Materials
Research on this compound extends to the field of material science, particularly in the synthesis of organogel materials. These materials have potential applications in sensors and other advanced materials due to their unique structural and light-emitting properties (Sun et al., 2015).
Propiedades
IUPAC Name |
tert-butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2S/c1-13(2,3)17-12(16)15-11-6-8-4-5-9(14)7-10(8)18-11/h4-7H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODWYTOTCPXUTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(S1)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-bromopyrazin-2-yl)methyl]octanamide](/img/structure/B2478117.png)
![(E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2478118.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)ethenesulfonamide](/img/structure/B2478126.png)


![N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2478129.png)
![Methyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2478130.png)


![2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2478136.png)
![4-(1H-imidazol-1-yl)-6-{2-[4-(propan-2-yl)phenyl]piperidin-1-yl}pyrimidine](/img/structure/B2478137.png)
